(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is a chiral organic compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring both an iodine atom and an isothiocyanate group attached to a cyclohexane ring, makes it a valuable compound for studying stereochemistry and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as (1R,2S)-1-amino-2-iodocyclohexane.
Isothiocyanation: The amino group is converted to an isothiocyanate group using reagents like thiophosgene (CSCl2) or a combination of carbon disulfide (CS2) and an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines, alcohols, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) for halide exchange and primary amines for amination.
Addition Reactions: Reagents such as primary amines, alcohols, and thiols are used under mild conditions to form corresponding thioureas, carbamates, and dithiocarbamates.
Major Products
Substitution Products: Depending on the nucleophile, products can include (1R,2S)-1-chloro-2-isothiocyanatocyclohexane, (1R,2S)-1-amino-2-isothiocyanatocyclohexane, etc.
Addition Products: Products include thioureas, carbamates, and dithiocarbamates derived from the addition of nucleophiles to the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane involves its reactivity with nucleophiles. The isothiocyanate group is electrophilic and reacts with nucleophiles to form thioureas, carbamates, and dithiocarbamates. These reactions can modulate biological pathways by interacting with proteins and enzymes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Iodo-2-aminocyclohexane: Similar structure but with an amino group instead of an isothiocyanate group.
(1R,2S)-1-Bromo-2-isothiocyanatocyclohexane: Similar structure but with a bromine atom instead of iodine.
Uniqueness
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
63616-13-7 |
---|---|
Molekularformel |
C7H10INS |
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
(1R,2S)-1-iodo-2-isothiocyanatocyclohexane |
InChI |
InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
AUBSYMZGYBVPRG-RQJHMYQMSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)N=C=S)I |
Kanonische SMILES |
C1CCC(C(C1)N=C=S)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.